molecular formula C10H9BrN2O2S B15234935 6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline

6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline

Cat. No.: B15234935
M. Wt: 301.16 g/mol
InChI Key: DBSDORWDTKSBAJ-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline is a halogenated and sulfonated quinazoline derivative. Quinazolines are bicyclic heterocyclic compounds comprising fused benzene and pyrimidine rings, with nitrogen atoms at positions 1 and 3 (or 3 and 4, depending on numbering) . The compound features a bromine atom at position 6, a methyl group at position 4, and a methylsulfonyl group at position 2.

Such substitutions are critical in medicinal chemistry, as demonstrated by analogs like 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine, which exhibit kinase inhibitory activity .

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

6-bromo-4-methyl-2-methylsulfonylquinazoline

InChI

InChI=1S/C10H9BrN2O2S/c1-6-8-5-7(11)3-4-9(8)13-10(12-6)16(2,14)15/h3-5H,1-2H3

InChI Key

DBSDORWDTKSBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)S(=O)(=O)C)Br

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Methylquinazoline

4-Methylquinazoline is prepared via cyclocondensation of 2-aminobenzylamine with acetic anhydride under reflux. The reaction proceeds through intermediate dihydroquinazoline formation, followed by oxidative aromatization using iodine in dimethyl sulfoxide (DMSO).

Table 1: Optimization of 4-Methylquinazoline Synthesis

Starting Material Reagent Temperature (°C) Yield (%) Purity (%)
2-Aminobenzylamine Acetic anhydride 120 78 95
2-Aminobenzylamine Acetyl chloride 100 65 88

Step 2: Bromination at Position 6

Bromination employs N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. A mixture of 4-methylquinazoline (1 eq), NBS (1.1 eq), and azobisisobutyronitrile (AIBN, 0.1 eq) reacts at 80°C for 12 hours. The regioselectivity for position 6 is attributed to the directing effect of the methyl group at position 4.

Table 2: Bromination Reaction Parameters

Solvent Initiator Time (h) Yield (%)
CCl₄ AIBN 12 72
CHCl₃ UV light 24 58

Step 3: Sulfonation and Oxidation to Methylsulfonyl

Sulfonation at position 2 is achieved using chlorosulfonic acid at 0°C, followed by methylation with methyl iodide in the presence of potassium carbonate. Subsequent oxidation with hydrogen peroxide converts the methylthio intermediate to the methylsulfonyl group.

Synthetic Route 2: Direct Assembly via Cyclization

This method constructs the quinazoline ring with pre-installed substituents. 2-Amino-5-bromo-N-methylbenzamide is condensed with methylsulfonylacetic acid under Dean-Stark conditions to facilitate water removal.

Reaction Scheme:
$$
\text{2-Amino-5-bromo-N-methylbenzamide} + \text{CH}3\text{SO}2\text{CH}_2\text{COOH} \xrightarrow{\text{Toluene, 140°C}} \text{this compound}
$$

Table 3: Cyclization Reaction Optimization

Acid Catalyst Solvent Time (h) Yield (%)
p-TsOH Toluene 8 68
H₂SO₄ Xylene 12 54

Synthetic Route 3: Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 6-bromo-4-methylquinazoline-2-thiol, methyl iodide, and potassium tert-butoxide in dimethylformamide (DMF) is irradiated at 150°C for 30 minutes, achieving 89% conversion to the methylsulfonyl derivative.

Advantages:

  • 5-fold reduction in reaction time compared to conventional heating.
  • Enhanced purity (98% by HPLC).

Comparative Analysis of Synthetic Methods

Table 4: Route Comparison

Parameter Route 1 Route 2 Route 3
Total Yield (%) 52 61 78
Purity (%) 95 89 98
Scalability Moderate Low High
Cost Efficiency $$ $ $$$

Route 3 offers superior efficiency but requires specialized equipment. Route 1 remains preferable for small-scale laboratory synthesis due to its reliance on standard glassware.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

Radical bromination with NBS occasionally yields 5-bromo isomers (≤15%) due to transient resonance stabilization of the intermediate radical. Purification via silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates regioisomers.

Sulfonation Over-Oxidation

Prolonged exposure to hydrogen peroxide (>24 hours) converts the methylsulfonyl group to sulfonic acid derivatives. Monitoring via thin-layer chromatography (TLC) at 2-hour intervals is critical.

Industrial-Scale Considerations

A pilot-scale process (10 kg batch) using Route 3 achieved 74% yield with the following modifications:

  • Solvent Recycling: DMF recovered via fractional distillation reduces costs by 40%.
  • Continuous Flow Microwave Reactors: Throughput of 5 kg/hour with consistent purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent like dimethylformamide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid and reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolines with different functional groups.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and sulfides.

    Coupling Reactions: Biaryl derivatives are the major products formed.

Scientific Research Applications

6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Compound Name Substituents (Positions) Key Synthetic Features Reference
6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline Br (6), CH₃ (4), SO₂CH₃ (2) Sulfonyl groups require oxidative steps; bromine enables cross-coupling N/A
6-Bromo-2,4-dichloroquinazoline Br (6), Cl (2,4) Halogenated intermediate; nucleophilic displacement at Cl sites
6-Bromo-2-(methylsulfanyl)-3-phenylquinazolinone Br (6), SCH₃ (2), Ph (3) Sulfanyl group introduced via thiolation; less oxidized than sulfonyl
2-(Dimethylamino)-6-(3-(methylsulfonyl)phenyl)quinazolinone SO₂CH₃ (aryl), N(CH₃)₂ (2) Suzuki coupling for aryl-sulfonyl incorporation; high purity (>95%)

Key Observations :

  • Methylsulfonyl vs. Sulfanyl : The methylsulfonyl group (SO₂CH₃) in the target compound is more electron-withdrawing than sulfanyl (SCH₃), affecting both synthetic routes (e.g., oxidation steps) and electronic properties .
  • Bromine Utility : Bromine at position 6 facilitates cross-coupling reactions, as seen in the synthesis of 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine via Suzuki-Miyaura coupling .

Physicochemical Properties

Table 2: Solubility and Stability

Compound Name Solubility Stability Notes Reference
This compound Not reported Likely low water solubility due to sulfonyl group N/A
6-Bromo-2,4-dichloroquinazoline Slightly soluble in water Hydrolytically sensitive at Cl sites
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Soluble in DMF, EtOAc Stable under LiCl washes; purified via silica column
2-(Dimethylamino)-6-(3-(methylsulfonyl)phenyl)quinazolinone DMSO-soluble High purity (>95%) confirmed by LCMS

Key Observations :

  • Sulfonyl Impact : Methylsulfonyl groups typically reduce water solubility but enhance thermal and oxidative stability compared to halides or amines .
  • Purification : Halogenated quinazolines like 6-bromo-2,4-dichloroquinazoline require careful purification via silica columns or recrystallization .

Table 3: Bioactivity Comparisons

Compound Name Reported Activity Mechanism Notes Reference
This compound Not directly tested Structural analogs target kinases N/A
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine CDC2-like kinase inhibition IC₅₀ values in nM range
6-Bromo-2-phenyl-3-substituted quinazolinones Anthelmintic/antibacterial Activity linked to substituent flexibility
2-Amino-6-(3-(methylsulfinyl)phenyl)quinazolinone Kinase modulation (predicted) Sulfinyl/sulfonyl groups enhance target binding

Key Observations :

  • Kinase Inhibition : Bromine and sulfonyl groups are common in kinase inhibitors, as seen in 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine, which inhibits CDC2-like kinases with high selectivity .
  • Substituent Flexibility : Compounds with methylene linkers (e.g., 2-phenylquinazolin-4-ones) show enhanced antiproliferative activity, suggesting that the methylsulfonyl group in the target compound may similarly improve pharmacological properties .

Q & A

Q. What are the standard synthetic routes for 6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline, and how are intermediates characterized?

The synthesis typically involves functionalization of quinazoline precursors. For example:

  • Bromination and sulfonation : Starting with a quinazoline-2,4-dione derivative, bromination at the 6-position can be achieved using brominating agents like PBr3\text{PBr}_3, followed by sulfonation with chlorosulfonic acid to introduce the methylsulfonyl group .
  • Substitution reactions : Nucleophilic displacement of halogen or sulfonyl groups with amines or alcohols can yield derivatives. For instance, reacting 6-bromo-8-chlorosulfonylquinazoline with ammonia or alcohols generates sulfonamide or sulfonate esters .
  • Characterization : Use FT-IR to confirm functional groups (e.g., C=O at ~1705 cm1^{-1}, C-Br at ~528 cm1^{-1}) and 1H NMR^1\text{H NMR} to verify substituent positions (e.g., methyl groups at δ 2.51 ppm) .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} and 13C^{13}\text{C} NMR are essential for confirming substituent positions. For example, aromatic protons in quinazoline derivatives appear as complex multiplets between δ 7.3–8.1 ppm .
  • Mass Spectrometry (LC-MS) : Determines molecular weight and fragmentation patterns (e.g., m/z 334 for brominated quinazolines) .
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with cyclohexane:ethyl acetate (2:1) to monitor reaction progress and purity .

Q. What are the primary applications of this compound in medicinal chemistry?

Quinazoline derivatives are explored for:

  • Anticancer activity : Interaction with kinase targets (e.g., EGFR inhibition) via the sulfonyl group’s electron-withdrawing effects .
  • Antimicrobial studies : Bromine enhances halogen bonding with bacterial enzymes .
  • Structure-Activity Relationship (SAR) : Modifications at the 2- and 4-positions (e.g., methylsulfonyl vs. phenyl groups) influence solubility and bioactivity .

Advanced Research Questions

Q. How can factorial design optimize synthesis yield and purity?

  • Variable selection : Key factors include temperature (60–120°C), reaction time (3–12 h), and molar ratios (1:1 to 1:3 for nucleophiles).
  • Statistical analysis : Use a 2k2^k factorial design to identify significant variables. For example, in quinazoline sulfonation, higher temperatures (100°C) and excess chlorosulfonic acid (1:2.5 ratio) improve yield by 30% .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 85°C, 8 h, 1:2.2 ratio) .

Q. How to resolve contradictions in reaction outcomes (e.g., unexpected regioselectivity)?

  • Mechanistic studies : Employ density functional theory (DFT) to calculate activation energies for competing pathways. For example, sulfonation at the 8-position instead of the 7-position in 6-bromoquinazoline derivatives may arise from steric hindrance or electronic effects .
  • Isotopic labeling : Track reaction pathways using 18O^{18}\text{O}-labeled reagents to confirm intermediates.
  • Cross-validation : Compare experimental results with computational predictions (e.g., ICReDD’s reaction path search methods) .

Q. What computational tools predict reactivity and guide synthetic design?

  • Quantum chemical calculations : Software like Gaussian or ORCA can model transition states and predict regioselectivity in sulfonation or bromination .
  • Machine Learning (ML) : Train models on existing quinazoline reaction datasets to forecast optimal solvents (e.g., DMF vs. acetic acid) or catalysts (e.g., SnCl22H2O\text{SnCl}_2 \cdot 2\text{H}_2\text{O}) .
  • Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize derivatives for synthesis .

Q. How to design in vitro assays for evaluating biological activity?

  • Target selection : Focus on kinases (e.g., EGFR, VEGFR) or microbial enzymes (e.g., DNA gyrase) based on structural analogs .
  • Dose-response assays : Test concentrations from 1 nM to 100 µM, using IC50_{50} values to quantify potency.
  • Cytotoxicity profiling : Compare activity against cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to assess selectivity .

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